BIP-135

Übersicht

Beschreibung

BIP-135 ist ein potenter und selektiver Inhibitor der Glykogensynthasekinase-3 (GSK-3), einem Enzym, das an verschiedenen zellulären Prozessen beteiligt ist, darunter Stoffwechsel, Zellteilung und Apoptose. This compound hat signifikante neuroprotektive Wirkungen gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine potenziellen therapeutischen Anwendungen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung des Indol-Derivats: Die Synthese beginnt mit der Herstellung eines 5-Brom-1-Methyl-1H-Indol-Derivats.

Kupplungsreaktion: Dieses Indol-Derivat wird dann durch eine palladiumkatalysierte Kreuzkupplungsreaktion mit einem Benzofuran-Derivat gekoppelt.

Cyclisierung: Das gekoppelte Produkt unterliegt einer Cyclisierung, um die Pyrrol-2,5-dion-Kernstruktur von this compound zu bilden.

Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladiumacetat. Die Reaktionen werden typischerweise unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichbleibenden Produktqualität und die Implementierung von Reinigungsschritten wie Umkristallisation oder Chromatographie.

Wissenschaftliche Forschungsanwendungen

BIP-135 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways.

Biology: Investigated for its role in cellular processes such as apoptosis, cell division, and differentiation.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, including spinal muscular atrophy and Alzheimer’s disease

Industry: Potential applications in the development of new pharmaceuticals targeting glycogen synthase kinase-3.

Wirkmechanismus

Target of Action

The primary targets of BIP-135 are GSK-3α and GSK-3β , two homologous isoforms of Glycogen synthase kinase-3 (GSK-3) . GSK-3 is a member of the serine/threonine kinase family and regulates a diverse array of intracellular processes through the phosphorylation of its protein substrates .

Mode of Action

This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of GSK-3 . It has IC50s of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively .

Biochemical Pathways

GSK-3 is involved in various signaling pathways, including the PI3K/Akt mediated apoptosis cascade . Inhibition of GSK-3 by this compound can lead to the elevation of survival motor neuron (SMN) levels in certain cell types .

Result of Action

This compound has been shown to increase the survival motor neuron (SMN) protein levels at a dose of 25 μM in human SMA fibroblasts . It also exhibits a neuroprotective effect .

Biochemische Analyse

Biochemical Properties

BIP-135 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various intracellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are targeted by this compound with high affinity (IC50 values of 16 nM and 21 nM, respectively) . The compound also exhibits modest activity towards other kinases such as PKCβ, DYRK1B, and PI3Kα . By inhibiting GSK-3, this compound modulates the phosphorylation of its protein substrates, thereby influencing numerous cellular pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human SMA fibroblasts, this compound increases the levels of survival motor neuron (SMN) protein, which is crucial for motor neuron function . The compound also demonstrates neuroprotective properties in models of oxidative stress-induced neurodegeneration . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating GSK-3 activity.

Molecular Mechanism

The molecular mechanism of this compound involves its selective and ATP-competitive inhibition of GSK-3. By binding to the ATP-binding site of GSK-3, this compound prevents the phosphorylation of downstream substrates, thereby altering various signaling pathways . This inhibition leads to increased SMN protein levels, which is particularly beneficial in the context of SMA . Furthermore, this compound’s interaction with GSK-3 affects gene expression and cellular metabolism, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in animal models, with no significant toxicity or adverse effects reported . Long-term studies have shown that this compound can prolong the median survival time of SMA model mice, indicating its potential for sustained therapeutic benefits . Additionally, the stability and degradation of this compound in vitro and in vivo have been studied to ensure its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 25 μM, this compound significantly increases SMN protein levels in human SMA fibroblasts . Higher concentrations may exhibit a bell-shaped dose-response curve due to some toxicity . In animal studies, this compound has been shown to be well-tolerated, with no decrease in body weight observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to GSK-3 inhibition. By modulating the activity of GSK-3, this compound influences various metabolic processes, including glycogen synthesis and glucose metabolism . The compound’s interaction with GSK-3 also affects the phosphorylation status of key metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, this compound accumulates in specific compartments where it exerts its inhibitory effects on GSK-3. The localization and accumulation of this compound are essential for its activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with GSK-3 and other biomolecules . Post-translational modifications and targeting signals may influence the subcellular localization of this compound, ensuring its precise action within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BIP-135 can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the Indole Derivative: The synthesis begins with the preparation of a 5-bromo-1-methyl-1H-indole derivative.

Coupling Reaction: This indole derivative is then coupled with a benzofuran derivative through a palladium-catalyzed cross-coupling reaction.

Cyclization: The coupled product undergoes cyclization to form the pyrrole-2,5-dione core structure of this compound.

The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium acetate. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIP-135 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen, insbesondere an den Indol- und Benzofuranringen, können zur Bildung von Analoga mit unterschiedlichen Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungs- oder Alkylierungsreagenzien werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene halogenierte oder alkylierte Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Glykogensynthasekinase-3 und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen wie Apoptose, Zellteilung und Differenzierung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie spinaler Muskelatrophie und Alzheimer-Krankheit untersucht

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika, die auf die Glykogensynthasekinase-3 abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Glykogensynthasekinase-3 selektiv hemmt. Es konkurriert mit Adenosintriphosphat (ATP) um die Bindung an das aktive Zentrum des Enzyms und verhindert so die Phosphorylierung von nachgeschalteten Substraten. Diese Hemmung führt zu verschiedenen zellulären Wirkungen, darunter erhöhte Spiegel des Überlebensmotorneuronproteins in Modellen der spinalen Muskelatrophie .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lithiumchlorid: Ein weiterer Inhibitor der Glykogensynthasekinase-3, der häufig in der Forschung verwendet wird.

SB-216763: Ein selektiver Inhibitor der Glykogensynthasekinase-3 mit ähnlichen Anwendungen.

CHIR-99021: Ein potenter und selektiver Inhibitor der Glykogensynthasekinase-3, der häufig in der Stammzellforschung eingesetzt wird.

Einzigartigkeit von BIP-135

This compound ist aufgrund seiner hohen Selektivität und Potenz für die Glykogensynthasekinase-3 einzigartig, mit IC50-Werten von 16 nM bzw. 21 nM für GSK-3α und GSK-3β . Seine neuroprotektiven Wirkungen und seine Fähigkeit, die Überlebensmotorneuronproteinspiegel zu erhöhen, machen es besonders wertvoll in der Forschung zu neurodegenerativen Erkrankungen.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

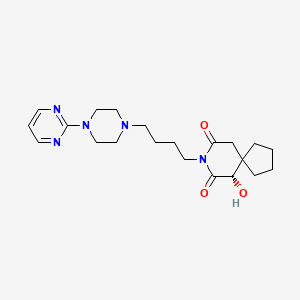

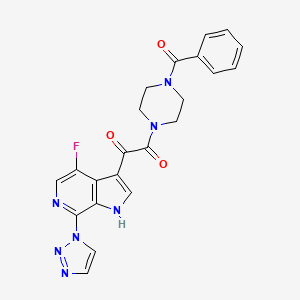

IUPAC Name |

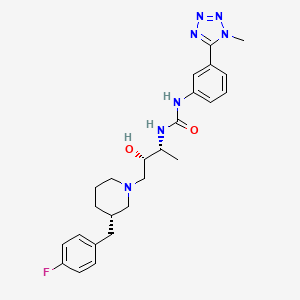

3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941575-71-9 | |

| Record name | 941575-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

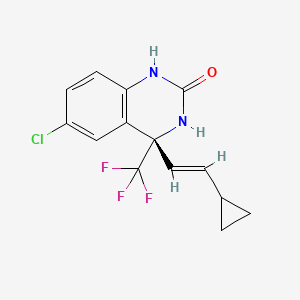

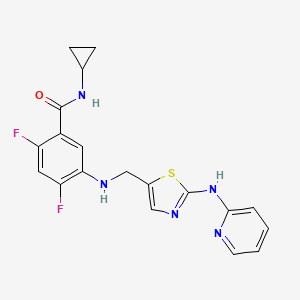

![4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride](/img/structure/B1667224.png)

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B1667233.png)